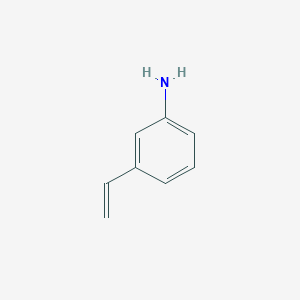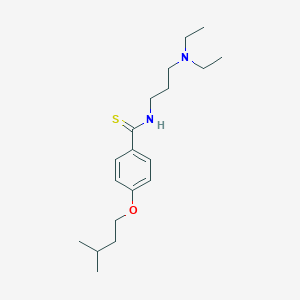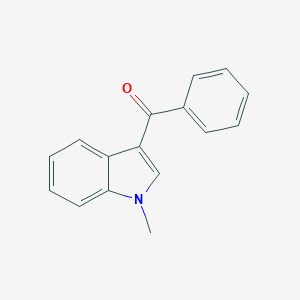
1,3,3-Trichlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trichlorobutane is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is commonly used in laboratory experiments due to its unique properties and ability to act as a solvent.
作用機序
The mechanism of action of 1,3,3-Trichlorobutane is not fully understood, but it is believed to act as a chlorinating agent, adding chlorine atoms to various organic compounds. This can result in the formation of new compounds with different properties and functions.
Biochemical and Physiological Effects:
1,3,3-Trichlorobutane has been shown to have various biochemical and physiological effects on living organisms. It is known to be toxic to aquatic organisms and can cause liver damage in mammals. It has also been shown to have mutagenic and carcinogenic properties, making it a potential hazard to human health.
実験室実験の利点と制限
One of the main advantages of using 1,3,3-Trichlorobutane in lab experiments is its ability to act as a solvent for a wide range of compounds. It is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, its toxic and potentially hazardous properties can limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers and laboratory personnel.
将来の方向性
There are several potential future directions for research involving 1,3,3-Trichlorobutane. One area of interest is the development of safer and more environmentally friendly alternatives to this compound. Another potential direction is the study of the compound's mutagenic and carcinogenic properties and their potential effects on human health. Additionally, researchers may explore the use of 1,3,3-Trichlorobutane in the synthesis of new pharmaceuticals and other industrial chemicals.
Conclusion:
In conclusion, 1,3,3-Trichlorobutane is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a solvent and reagent in various chemical reactions has made it an important component of many laboratory experiments. However, its toxic and potentially hazardous properties must be taken into consideration when using it in research. Further research is needed to fully understand the compound's mechanism of action and potential effects on human health.
合成法
1,3,3-Trichlorobutane can be synthesized by reacting 1,3-butadiene with chlorine gas in the presence of a catalyst. The reaction results in the formation of 1,3,3-Trichlorobutane, which can be purified using various methods such as distillation, filtration, and chromatography.
科学的研究の応用
1,3,3-Trichlorobutane is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is commonly used as a solvent due to its ability to dissolve a wide range of organic and inorganic compounds. It is also used as a reagent in various chemical reactions, including the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
特性
CAS番号 |
15187-71-0 |
|---|---|
製品名 |
1,3,3-Trichlorobutane |
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC名 |
1,3,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-4(6,7)2-3-5/h2-3H2,1H3 |
InChIキー |
VHRSGZSWEJBMSI-UHFFFAOYSA-N |
SMILES |
CC(CCCl)(Cl)Cl |
正規SMILES |
CC(CCCl)(Cl)Cl |
その他のCAS番号 |
15187-71-0 |
同義語 |
1,3,3-Trichlorobutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




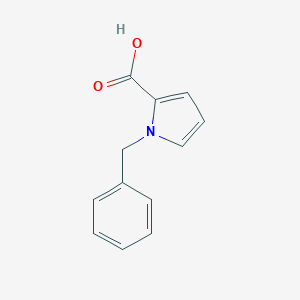
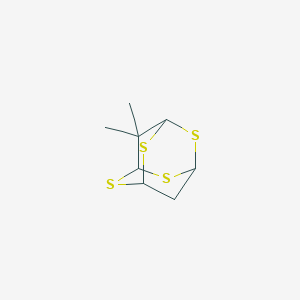
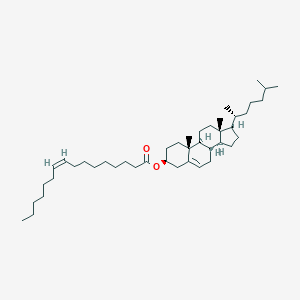

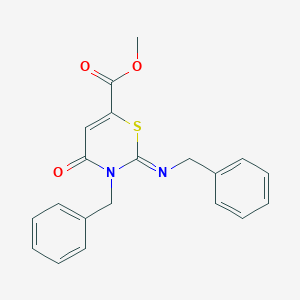
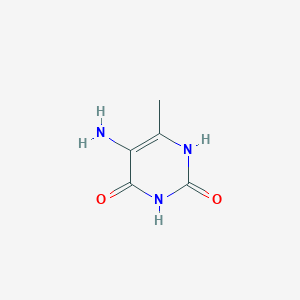
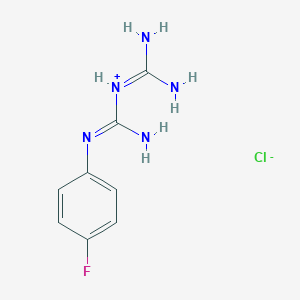

![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
